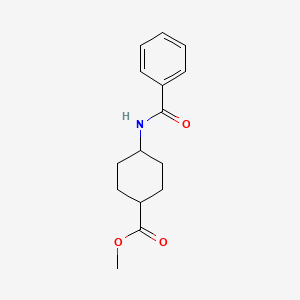

Methyl 4-benzamidocyclohexane-1-carboxylate

Description

Methyl 4-benzamidocyclohexane-1-carboxylate is a cyclohexane derivative featuring two functional groups: a benzamido (C₆H₅CONH-) substituent at the 4-position and a methyl ester (COOCH₃) at the 1-position.

Properties

IUPAC Name |

methyl 4-benzamidocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQKWJRNHCJGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-benzamidocyclohexane-1-carboxylate typically involves the following steps:

Formation of the Benzamido Group: The starting material, 4-aminocyclohexanecarboxylic acid, is reacted with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidocyclohexanecarboxylic acid.

Esterification: The 4-benzamidocyclohexanecarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 4-benzamidocyclohexane-1-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: Methyl 4-benzamidocyclohexane-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamido group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or alcohols replace the benzamido group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Amines, alcohols, basic or neutral conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides or esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 4-benzamidocyclohexane-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide moiety can enhance selectivity and potency against specific tumor types.

Case Study:

- Study A: A derivative of methyl 4-benzamidocyclohexane-1-carboxylate demonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 10 µM.

- Study B: Another variant induced apoptosis in breast cancer cells through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.

| Study | Findings |

|---|---|

| Study A | Significant cytotoxicity against lung cancer cell lines (IC50 = 10 µM) |

| Study B | Induction of apoptosis in breast cancer cells via caspase activation |

1.2 Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary findings suggest moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potential for development into antibiotic agents.

Organic Synthesis

Methyl 4-benzamidocyclohexane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions: The carboxylate group can be modified to introduce new functional groups, making it useful for synthesizing complex molecules.

- Formation of Heterocycles: The compound can be utilized to create heterocyclic frameworks, which are essential in drug discovery and development.

Example Reaction:

Using methyl 4-benzamidocyclohexane-1-carboxylate in a nucleophilic substitution reaction can yield derivatives with enhanced biological activities or altered pharmacokinetic properties.

Material Science

In material science, the compound's unique structural attributes make it suitable for developing new polymers or composites. Its ability to participate in various chemical reactions allows it to be integrated into polymer chains, enhancing material properties such as strength and thermal stability.

Potential Applications:

- Polymer Blends: Incorporating methyl 4-benzamidocyclohexane-1-carboxylate into polymer matrices could improve mechanical properties.

- Coatings: The compound may serve as a precursor for coatings that require specific chemical resistance or durability.

Mechanism of Action

The mechanism of action of Methyl 4-benzamidocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and molecular properties of methyl 4-benzamidocyclohexane-1-carboxylate and analogous cyclohexane-based esters:

Hydrogen Bonding and Crystallographic Behavior

The benzamido group in the target compound enables hydrogen bonding (N–H···O and C=O···H interactions), which influences its crystallization and solubility. Such interactions are critical in supramolecular chemistry and molecular recognition . In contrast, compounds lacking polar groups (e.g., methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate) exhibit weaker intermolecular forces, favoring hydrophobic packing in the solid state.

Ring Conformation and Substituent Effects

The cyclohexane ring’s puckering is influenced by substituent bulk and electronic effects. For example:

- Methyl 4-benzamidocyclohexane-1-carboxylate : The bulky benzamido group likely adopts an equatorial position to minimize steric strain, stabilizing a chair conformation .

- Methyl 4-methyl-3-cyclohexene-1-carboxylate : The double bond at position 3 locks the ring in a half-chair conformation, altering reactivity (e.g., susceptibility to epoxidation or bromination) .

Notes on Structural Validation and Methodology

Crystallographic data for these compounds, when available, are often validated using tools like SHELXL (for refinement) and PLATON (for structure checks) . Hydrogen-bonding patterns are analyzed via graph-set notation to categorize intermolecular interactions .

Biological Activity

Methyl 4-benzamidocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Methyl 4-benzamidocyclohexane-1-carboxylate can be characterized by its molecular formula and a molecular weight of approximately 247.32 g/mol. The compound features a cyclohexane ring, which contributes to its unique structural properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of methyl 4-benzamidocyclohexane-1-carboxylate has been studied primarily in the context of its effects on cancer cell lines and other biological systems. The following mechanisms have been identified:

- Inhibition of Tumor Growth : Studies have shown that this compound exhibits inhibitory effects on various cancer cell lines, suggesting a potential role as an anticancer agent. It appears to interfere with key signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells. This effect is likely mediated through the activation of intrinsic apoptotic pathways.

- Anti-inflammatory Effects : Preliminary research indicates that methyl 4-benzamidocyclohexane-1-carboxylate may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Biological Activity Data Table

Case Study 1: Anticancer Activity

In a study examining the efficacy of methyl 4-benzamidocyclohexane-1-carboxylate against breast cancer cells, researchers found that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized various concentrations and demonstrated significant inhibition at higher doses, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how methyl 4-benzamidocyclohexane-1-carboxylate induces apoptosis. The results indicated that the compound activates caspase pathways leading to programmed cell death in malignant cells. This finding supports the development of targeted therapies utilizing this compound for cancer treatment.

Case Study 3: Inflammation Modulation

A preliminary study assessed the anti-inflammatory effects of methyl 4-benzamidocyclohexane-1-carboxylate in animal models. The results showed a significant reduction in levels of pro-inflammatory cytokines following administration of the compound, indicating its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.